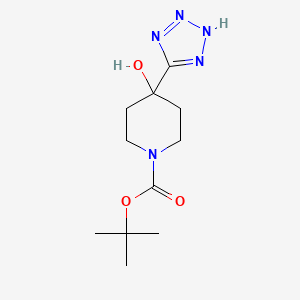
(R)-Acide 2-amino-4-oxo-4-(tritylamino)butanoïque hydraté
Vue d'ensemble
Description
®-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate is a chiral amino acid derivative. It is characterized by the presence of a trityl group attached to the nitrogen atom, which provides steric hindrance and influences the compound’s reactivity and solubility. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Applications De Recherche Scientifique
®-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
Target of Action
It is known that amino acids and their derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets .
Biochemical Pathways
Amino acids and their derivatives are known to play crucial roles in various biochemical pathways, including protein synthesis, neurotransmitter synthesis, and energy metabolism .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It is likely that its interaction with its targets leads to changes in cellular processes, potentially influencing cell growth, differentiation, and survival .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using a trityl chloride reagent under basic conditions to form the tritylamino derivative.
Formation of the Oxo Group: The protected amino acid is then subjected to oxidation reactions to introduce the oxo group at the appropriate position.
Hydration: The final step involves the hydration of the compound to obtain the hydrate form.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions for each step to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidized Derivatives: Compounds with additional oxo or hydroxyl groups.
Reduced Derivatives: Compounds with hydroxyl groups replacing the oxo group.
Substituted Derivatives: Compounds with various functional groups replacing the trityl group.
Comparaison Avec Des Composés Similaires
®-2-Amino-4-oxo-4-(benzylamino)butanoic acid: Similar structure but with a benzyl group instead of a trityl group.
®-2-Amino-4-oxo-4-(phenylamino)butanoic acid: Similar structure but with a phenyl group instead of a trityl group.
Uniqueness: The presence of the trityl group in ®-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate provides unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(2R)-2-amino-4-oxo-4-(tritylamino)butanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3.H2O/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16,24H2,(H,25,26)(H,27,28);1H2/t20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSZZNPDVYLXAC-VEIFNGETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1998701-21-5 | |
| Record name | D-Asparagine, N-(triphenylmethyl)-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1998701-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride](/img/structure/B1381110.png)

![Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1381115.png)
![benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid](/img/structure/B1381116.png)

![3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381118.png)
